molecular formula C10H16N2O2 B13305914 5-Amino-6-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one

5-Amino-6-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B13305914
M. Wt: 196.25 g/mol
InChI Key: ZOOOYPWOSSYULL-UHFFFAOYSA-N
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Description

5-Amino-6-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C10H16N2O2. It is a derivative of pyridinone and contains an amino group, a methyl group, and a propan-2-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-2-pyridone with an appropriate alkylating agent, such as propan-2-yloxy methyl chloride, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

5-Amino-6-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Amino-6-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-amino-6-methyl-1-(propan-2-yloxymethyl)pyridin-2-one

InChI

InChI=1S/C10H16N2O2/c1-7(2)14-6-12-8(3)9(11)4-5-10(12)13/h4-5,7H,6,11H2,1-3H3

InChI Key

ZOOOYPWOSSYULL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1COC(C)C)N

Origin of Product

United States

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